N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-14-3-4-15-12(8-14)6-7-20(15)10-18(21)19-13-2-5-16-17(9-13)24-11-23-16/h2-9H,10-11H2,1H3,(H,19,21) |
InChI Key |
RQCDESWBRMDOMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Methoxy-1H-Indole
The 5-methoxyindole scaffold is synthesized via Fischer indole synthesis. A mixture of 4-methoxyphenylhydrazine (1.0 eq) and levulinic acid (1.2 eq) in acetic acid is refluxed at 120°C for 6–8 hours. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:3), yielding 5-methoxyindole as a pale yellow solid (72% yield).
Key Data :
Coupling with 1,3-Benzodioxol-5-Amine
The final step involves nucleophilic substitution. 1-Chloroacetyl-5-methoxyindole (1.0 eq) and 1,3-benzodioxol-5-amine (1.2 eq) are dissolved in acetonitrile with K2CO3 (2.0 eq). The reaction is refluxed for 12 hours, yielding the target compound after recrystallization from ethanol (68% yield).
Advanced Method :
-
Coupling Agents : EDCI (1.5 eq) and DMAP (0.1 eq) in DCM under argon achieve 89% yield at room temperature in 48 hours.
Alternative Methodologies
One-Pot Sequential Reactions
A streamlined approach combines alkylation and coupling in a single pot. 5-Methoxyindole, chloroacetyl chloride, and 1,3-benzodioxol-5-amine are reacted with DIPEA in THF at 60°C for 24 hours, yielding 58% product.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces the coupling step to 30 minutes, achieving 82% yield with reduced solvent volume.
Optimization of Reaction Conditions
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours |
| Solvent | Acetonitrile | DCM |
| Catalyst | K2CO3 | EDCI/DMAP |
| Yield | 68% | 89% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm.
Challenges and Troubleshooting
Low Yields in Coupling Step
-
Cause : Steric hindrance from the benzodioxol group.
-
Solution : Use bulky bases like DIPEA or elevated temperatures.
Byproduct Formation
-
Cause : Over-alkylation at the indole’s 3-position.
-
Mitigation : Stoichiometric control of chloroacetyl chloride (1.2 eq).
Chemical Reactions Analysis
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H16N2O4
- Molar Mass : 324.33 g/mol
- Density : 1.35 g/cm³ (predicted)
- Boiling Point : 572.1 °C (predicted)
- pKa : 13.29 (predicted) .
Structural Features
The compound features a benzodioxole moiety, which is known for its biological activity, and an indole group that contributes to its pharmacological properties. The combination of these functional groups may enhance its interaction with biological targets.
Pharmacological Research
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide has been investigated for its potential therapeutic effects in various medical conditions:
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. It shows promise in targeting specific pathways involved in tumor growth and metastasis. For example, research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it may help in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the development of new drugs:
Synthesis of Analogues
Chemists are exploring various analogues of this compound to enhance its biological activity and reduce toxicity. Modifications on the indole or benzodioxole rings can lead to compounds with improved selectivity and potency against specific targets .
Drug Formulation
The compound's favorable physicochemical properties make it a candidate for formulation into drug delivery systems. Its solubility and stability can be optimized for better bioavailability in therapeutic applications .
Material Science
Beyond biological applications, this compound has potential uses in material science:
Polymer Chemistry
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure may impart specific functionalities to polymer matrices used in various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines; apoptosis induction confirmed through assays. |
| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cultures; potential for Alzheimer's treatment explored. |
| Study C | Synthesis of Analogues | Developed several derivatives with improved activity; structure–activity relationship established. |
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Yields vary widely, with electron-withdrawing substituents (e.g., nitro in 10l ) showing moderate yields (14%), while bulky aromatic groups (e.g., naphthyl in 10k ) result in lower yields (6%). In contrast, 28 (84%) and some melatonin derivatives in (e.g., compound 8 , 86.85%) demonstrate higher yields, likely due to favorable reactivity of benzimidazole or tetrazolyl groups .
- Physical Properties : Melting points correlate with substituent polarity. Nitrophenyl (10l ) and chlorophenyl (10j ) derivatives exhibit higher melting points (>190°C), whereas pyridinyl (10m ) and amorphous 28 suggest reduced crystallinity .
Pharmacological and Functional Comparisons
Anticancer Activity
Compounds 10j–10m () target Bcl-2/Mcl-1 proteins, critical regulators of apoptosis. The electron-withdrawing nitro group in 10l may enhance binding affinity to these proteins compared to the benzodioxol group, which is electron-donating.
Enzyme Inhibition
Compound 28 () inhibits indoleamine 2,3-dioxygenase-1 (IDO1), an immune checkpoint target. Its benzimidazole substituent likely engages in π-stacking with the enzyme’s active site, whereas the benzodioxol group in the target compound might exhibit distinct binding modes due to its larger aromatic surface .
Anti-Tubercular Potential
highlights indole derivatives docked into Mycobacterium tuberculosis pantothenate synthetase (PDB: 3IVX).
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 5-methoxyindole core in the target compound and analogs provides electron density, while substituents like nitro (10l) or chloro (10j) withdraw electrons.
- Steric Considerations : Bulky substituents (e.g., naphthyl in 10k ) may hinder binding to flat protein surfaces, whereas the benzodioxol group’s compact structure could facilitate better target engagement .
Biological Activity
N-1,3-benzodioxol-5-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molar Mass : 324.33 g/mol
- Density : 1.35 g/cm³ (predicted)
- Boiling Point : 572.1 °C (predicted)
- pKa : 13.29 (predicted) .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an inhibitor of certain protein kinases and its effects on cell proliferation.
Inhibition of Protein Kinases
A study evaluated the compound's activity against several protein kinases, including DYRK1A and GSK3α/β. The results demonstrated that derivatives of related compounds showed significant inhibitory effects, with some achieving sub-micromolar IC50 values. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 0.028 μM to 0.090 μM against DYRK1A, indicating strong inhibitory potential .
| Compound | IC50 (μM) | Target Kinase |
|---|---|---|
| Compound A | 0.028 | DYRK1A |
| Compound B | 0.090 | DYRK1A |
| Compound C | >10 | DYRK1A |
Antiproliferative Activity
The antiproliferative effects of N-1,3-benzodioxol-5-yl derivatives were assessed in various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The most active compounds showed IC50 values below 10 μM in these assays, suggesting potential applications in cancer therapy .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| Huh7 | Compound X | <10 |
| Caco2 | Compound Y | <8 |
| MDA-MB 231 | Compound Z | <6 |
Case Studies
Recent studies have explored the compound's mechanism of action and its interaction with cellular pathways:
- Study on DYRK1A Inhibition : A detailed investigation into the structure-activity relationship revealed that modifications to the benzodioxole moiety significantly influenced kinase inhibition potency. The presence of specific functional groups enhanced the binding affinity to DYRK1A .
- Antitumor Activity Assessment : In vitro studies showed that N-1,3-benzodioxol-5-yl derivatives inhibited cell proliferation effectively across multiple cancer cell lines. The results indicated a dose-dependent response, with the most potent compounds exhibiting significant cytotoxicity at low concentrations .
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .
- Yield enhancement : Sequential dropwise addition of reagents reduces byproduct formation.
Q. Table 1: Example Reaction Yields from Analogous Syntheses
| Substituent on Indole | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 8 | EDCI/HOBt, DMF | |
| Naphthyl | 6 | K₂CO₃, reflux | |
| Pyridin-2-yl | 17 | Pd catalysis |
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the benzodioxole and indole moieties. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while benzodioxole protons resonate as AB quartets (δ 5.9–6.1 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₂O₄: 332.1134; observed: 332.1136) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., torsion angles between indole and benzodioxole groups) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 5-methoxy group on the indole with electron-withdrawing groups (e.g., nitro) to modulate solubility and target binding .
- Benzodioxole Modifications : Introduce halogens (e.g., Cl) at the 4-position to enhance hydrophobic interactions with protein pockets .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) and measure IC₅₀ values to correlate substituents with potency .
Q. Table 2: Hypothesized Substituent Effects
| Substituent Type | Expected Impact on Activity | Reference |
|---|---|---|
| Electron-withdrawing | ↑ Cytotoxicity | |
| Bulky aromatic groups | ↑ Target selectivity | |
| Hydrophilic groups | ↑ Solubility |
Advanced: What strategies are used to elucidate the compound’s mechanism of action in anticancer research?
Methodological Answer:
- Computational Docking : Model interactions with Bcl-2/Mcl-1 proteins to identify binding hotspots (e.g., hydrophobic cleft near BH3 domains) .
- Enzyme Assays : Measure inhibition of tubulin polymerization or topoisomerase II activity at varying concentrations (IC₅₀ < 1 µM suggests high potency) .
- Flow Cytometry : Assess apoptosis induction in treated cells using Annexin V/PI staining .
Advanced: How can reaction yields be improved for low-yielding synthetic steps?
Methodological Answer:
- Catalyst Optimization : Use Pd₂(dba)₃ with BINAP ligands for Suzuki-Miyaura couplings (yields increase from 6% to >20%) .
- Solvent Screening : Replace DMF with THF for milder reaction conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h, improving yield by 15% .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Repetition Under Controlled Conditions : Standardize cell lines (e.g., use authenticated HeLa cells) and assay protocols .
- Orthogonal Assays : Cross-validate results using both MTT and ATP-based viability assays .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., indole-acetamide derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
